molecular formula C13H8F3NO B1345245 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 952182-74-0

4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde

Cat. No. B1345245
M. Wt: 251.2 g/mol
InChI Key: YBLPNDGASPZCGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of benzaldehyde derivatives with other reactants. For instance, 2-(1-pyrrolyl)benzaldehyde reacts with isocyanides in the presence of boron trifluoride diethyl etherate, followed by treatment with acetic anhydride in pyridine to yield O-acetyl derivatives of aminopyrroloquinolinols . Another study reports the one-pot synthesis of a complex heterocyclic compound starting from a pyridinyl-benzaldehyde derivative, characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction and density functional theory (DFT) calculations. For example, a pyridinyl-benzaldehyde derivative crystallizes in the monoclinic space group, and its molecular geometry was optimized using DFT . Spectroscopic characterization and DFT calculations have also been used to study the molecular structure and reactive properties of similar compounds . These techniques could be applied to determine the molecular structure of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.

Chemical Reactions Analysis

The reactivity of pyridinyl-benzaldehyde derivatives can be influenced by the substituents on the pyridine ring. For instance, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde is proposed to proceed via an "ylide mechanism" . The condensation of 4-pyridinecarboxaldehyde with aminobenzoic acids has been theoretically studied, revealing the mechanism and activation energies of the reactions . These studies suggest that the trifluoromethyl group in 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde could affect its reactivity in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinyl-benzaldehyde derivatives can be explored through experimental and computational studies. For example, the spectroscopic properties and crystal structures of benzohydrazones derived from 4-pyridinecarboxaldehyde have been investigated, along with their antibacterial activities . Computational studies, including DFT and molecular dynamics simulations, have been used to investigate the reactive properties of similar compounds . These methods could be used to predict and analyze the properties of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.

Scientific Research Applications

  • Agrochemical Industry

    • Summary of Application : TFMP and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
    • Results or Outcomes : The use of these compounds has helped protect crops from pests, contributing to food security .
  • Pharmaceutical Industry

    • Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • Results or Outcomes : The use of these compounds has led to the development of new drugs, contributing to advancements in healthcare .
  • Animal Health Products

    • Summary of Application : TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
    • Results or Outcomes : The use of these compounds has led to the development of new drugs, contributing to advancements in animal healthcare .
  • Functional Materials

    • Summary of Application : Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine .
    • Results or Outcomes : The use of these compounds has led to the development of new materials with unique properties .
  • Pesticides

    • Summary of Application : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are used in the production of pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
    • Results or Outcomes : The use of these compounds has led to the development of new pesticides, contributing to advancements in public health .
  • Manufacturing

    • Summary of Application : The demand for TFMP derivatives has been increasing steadily in the last 30 years . They are used in the manufacturing of other molecules .
    • Results or Outcomes : The use of these compounds has led to the development of new products, contributing to advancements in various industries .

Safety And Hazards

The compound is considered hazardous. It has the signal word ‘Warning’ and is associated with hazard codes H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which include “4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde”, has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

properties

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-17-12(7-11)10-3-1-9(8-18)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLPNDGASPZCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639986
Record name 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethyl)-2-pyridinyl]-benzenecarbaldehyde

CAS RN

952182-74-0
Record name 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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